molecular formula C16H22N2O2 B11850044 Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-88-5

Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B11850044
CAS No.: 1334499-88-5
M. Wt: 274.36 g/mol
InChI Key: CGAJLTLGAIPAKP-UHFFFAOYSA-N
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Description

Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark trap to remove water, which drives the reaction to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of anti-ulcer drugs.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.

    Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share a similar spiro structure and have been studied for their potential as RIPK1 inhibitors.

    1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives: These compounds have shown anti-ulcer activity and are structurally related to Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate.

Uniqueness

This compound is unique due to its specific spiro structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1334499-88-5

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 1,10-diazaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-6-10-16(18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-13H2

InChI Key

CGAJLTLGAIPAKP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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